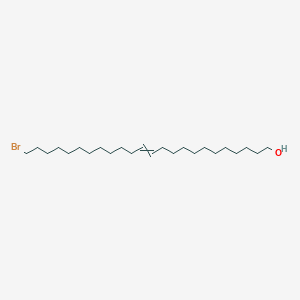
5,5'-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and long-chain alkyl halides. The reaction conditions may require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process would need to be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen.
Reduction: This reaction may involve the addition of hydrogen or the removal of oxygen.
Substitution: This reaction may involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carbonyl compounds, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-Carbonylbis(2-ethyl-1H-isoindole-1,3(2H)-dione): Similar structure but with shorter alkyl chains.
5,5’-Carbonylbis(2-phenyl-1H-isoindole-1,3(2H)-dione): Similar structure but with aromatic substituents.
Uniqueness
5,5’-Carbonylbis(2-octadecyl-1H-isoindole-1,3(2H)-dione) is unique due to its long alkyl chains, which may impart specific physical and chemical properties
Propriétés
Numéro CAS |
112309-63-4 |
|---|---|
Formule moléculaire |
C53H80N2O5 |
Poids moléculaire |
825.2 g/mol |
Nom IUPAC |
2-octadecyl-5-(2-octadecyl-1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C53H80N2O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-54-50(57)45-37-35-43(41-47(45)52(54)59)49(56)44-36-38-46-48(42-44)53(60)55(51(46)58)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38,41-42H,3-34,39-40H2,1-2H3 |
Clé InChI |
CIQXBMTYKOOACF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



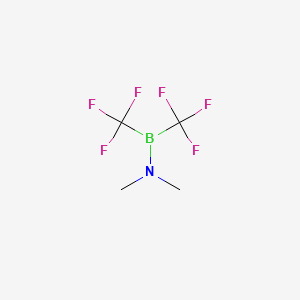
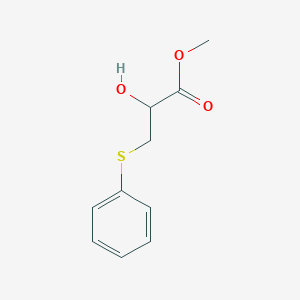
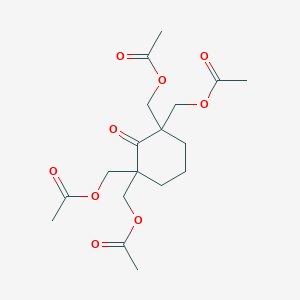
![1-(1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}ethenyl)-1H-imidazole](/img/structure/B14316286.png)
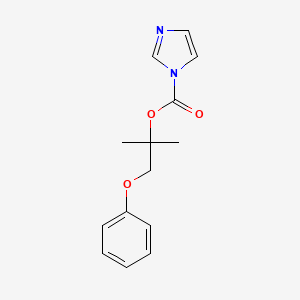
![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)
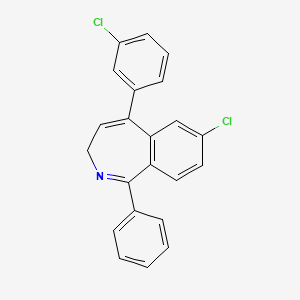
methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)
![N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14316327.png)
![1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione](/img/structure/B14316334.png)
![4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14316335.png)
